N-(4-chlorophenyl)-6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanamide
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Overview
Description
N-(4-chlorophenyl)-6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a chlorophenyl group, a benzoisoquinolinone moiety, and a hexanamide chain, making it a subject of interest in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanamide typically involves multi-step organic reactions. One common method includes the initial formation of the benzoisoquinolinone core through a cyclization reaction, followed by the introduction of the chlorophenyl group via a substitution reaction. The final step involves the attachment of the hexanamide chain through an amide coupling reaction. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives
Scientific Research Applications
N-(4-chlorophenyl)-6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials and as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetamide
- N-(4-chlorophenyl)-3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamide
- N-(4-chlorophenyl)-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide
Uniqueness
N-(4-chlorophenyl)-6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanamide is unique due to its longer hexanamide chain, which can influence its chemical reactivity and biological interactions. This structural variation can lead to differences in solubility, stability, and overall activity compared to similar compounds with shorter chains.
Properties
Molecular Formula |
C24H21ClN2O3 |
---|---|
Molecular Weight |
420.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-6-(1,3-dioxobenzo[de]isoquinolin-2-yl)hexanamide |
InChI |
InChI=1S/C24H21ClN2O3/c25-17-11-13-18(14-12-17)26-21(28)10-2-1-3-15-27-23(29)19-8-4-6-16-7-5-9-20(22(16)19)24(27)30/h4-9,11-14H,1-3,10,15H2,(H,26,28) |
InChI Key |
WJPRVEVCHALTDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCCCC(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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